molecular formula C16H14 B075631 1,9-Dimethylanthracene CAS No. 1523-23-5

1,9-Dimethylanthracene

Cat. No. B075631
CAS RN: 1523-23-5
M. Wt: 206.28 g/mol
InChI Key: CKZCNFPQIPSSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,9-Dimethylanthracene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in recent years due to its unique properties and potential applications in various fields of science. It is a yellow crystalline solid that is highly soluble in organic solvents and is commonly used as a fluorescent probe in biochemical and physiological studies.

Scientific Research Applications

1,9-Dimethylanthracene has been extensively used in scientific research due to its unique fluorescent properties. It is commonly used as a fluorescent probe in biochemical and physiological studies to measure the concentration and distribution of various molecules, including proteins, lipids, and nucleic acids. It has also been used in the development of biosensors for the detection of various analytes.

Mechanism of Action

The mechanism of action of 1,9-Dimethylanthracene involves the absorption of light energy by the molecule, which causes it to enter an excited state. The molecule then emits light as it returns to its ground state. The wavelength and intensity of the emitted light depend on the environment surrounding the molecule, making it a useful tool for measuring various parameters in biological systems.
Biochemical and Physiological Effects:
1,9-Dimethylanthracene has been shown to have minimal toxicity and is not known to have any significant physiological effects. However, it has been shown to interact with various biomolecules, including proteins and nucleic acids, which can affect their structure and function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,9-Dimethylanthracene in lab experiments is its high sensitivity and selectivity for measuring various parameters in biological systems. It is also relatively easy to use and can be incorporated into various experimental setups. However, it has some limitations, including its tendency to photobleach and its sensitivity to environmental factors such as pH and temperature.

Future Directions

There are several potential future directions for research involving 1,9-Dimethylanthracene. One area of interest is the development of new biosensors and imaging techniques that utilize the molecule's unique fluorescent properties. Another area of research is the investigation of the molecule's interactions with various biomolecules and the development of new drugs and therapies based on these interactions.
Conclusion:
1,9-Dimethylanthracene is a versatile molecule that has a wide range of potential applications in scientific research. Its unique fluorescent properties make it a useful tool for measuring various parameters in biological systems, and it has minimal toxicity and is relatively easy to use. Further research in this area has the potential to lead to new discoveries and advancements in various fields of science.

Synthesis Methods

1,9-Dimethylanthracene can be synthesized through a variety of methods, including the Friedel-Crafts reaction, the Wurtz reaction, and the reduction of 1,9-dimethylanthraquinone. The most commonly used method involves the Friedel-Crafts reaction, which involves the reaction of anthracene with a mixture of acetic anhydride and aluminum chloride in the presence of a catalyst such as sulfuric acid.

properties

CAS RN

1523-23-5

Product Name

1,9-Dimethylanthracene

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

1,9-dimethylanthracene

InChI

InChI=1S/C16H14/c1-11-6-5-8-14-10-13-7-3-4-9-15(13)12(2)16(11)14/h3-10H,1-2H3

InChI Key

CKZCNFPQIPSSAW-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=CC3=CC=CC=C3C(=C12)C

Canonical SMILES

CC1=CC=CC2=CC3=CC=CC=C3C(=C12)C

Other CAS RN

1523-23-5

synonyms

1,9-Dimethylanthracene

Origin of Product

United States

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